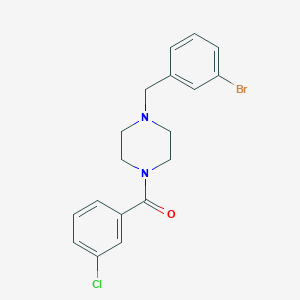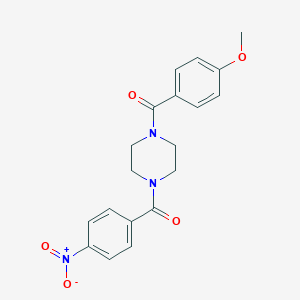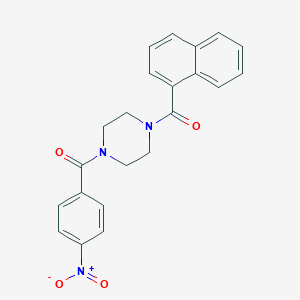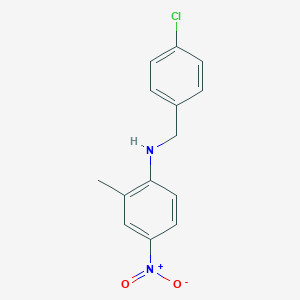![molecular formula C12H14N2O2S B229568 5-[(2,4-Dimethylphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B229568.png)
5-[(2,4-Dimethylphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2,4-Dimethylphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione, commonly known as DMTD, is a thiazolidinedione derivative that has been extensively studied for its potential therapeutic applications. DMTD is a synthetic compound that has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
The exact mechanism of action of DMTD is not fully understood. However, it is believed that the compound exerts its biological effects by modulating various signaling pathways in the body. DMTD has been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of inflammatory diseases. Additionally, DMTD has been shown to upregulate the expression of antioxidant enzymes such as SOD and catalase, which are involved in the prevention of oxidative stress-related diseases. Finally, DMTD has been shown to induce apoptosis in cancer cells, which could make it a potential candidate for the treatment of various types of cancer.
Biochemical and Physiological Effects:
DMTD has been shown to possess a wide range of biochemical and physiological effects. The compound has been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in various animal models of inflammation. Additionally, DMTD has been shown to increase the levels of antioxidant enzymes such as SOD and catalase in various animal models of oxidative stress. Finally, DMTD has been shown to induce apoptosis in cancer cells, which could make it a potential candidate for the treatment of various types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DMTD is its wide range of biological activities. The compound has been shown to possess anti-inflammatory, antioxidant, and anticancer properties, which make it a potential candidate for the treatment of various diseases. Additionally, DMTD is relatively easy to synthesize, which makes it readily available for laboratory experiments.
One limitation of DMTD is its potential toxicity. Although the compound has been shown to be relatively safe in animal studies, its toxicity in humans is not fully understood. Additionally, DMTD may interact with other drugs, which could lead to adverse effects.
Orientations Futures
There are several future directions for the study of DMTD. One potential direction is the development of novel analogs of DMTD with improved therapeutic properties. Additionally, the exact mechanism of action of DMTD needs to be further elucidated in order to fully understand its biological effects. Finally, clinical trials are needed to determine the safety and efficacy of DMTD in humans.
Méthodes De Synthèse
DMTD can be synthesized using a variety of methods, including the reaction of 2,4-dimethylphenylamine with methyl acetoacetate, followed by cyclization with thiosemicarbazide. Another method involves the reaction of 2,4-dimethylphenylamine with ethyl acetoacetate, followed by cyclization with thiosemicarbazide in the presence of acetic anhydride. Both methods have been used successfully to produce DMTD with high yields and purity.
Applications De Recherche Scientifique
DMTD has been the subject of numerous scientific studies due to its potential therapeutic applications. The compound has been shown to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. DMTD has also been shown to possess antioxidant properties, which could make it useful in the treatment of oxidative stress-related diseases such as Alzheimer's disease. Additionally, DMTD has been shown to possess anticancer properties, which make it a potential candidate for the treatment of various types of cancer.
Propriétés
Formule moléculaire |
C12H14N2O2S |
|---|---|
Poids moléculaire |
250.32 g/mol |
Nom IUPAC |
5-(2,4-dimethylanilino)-3-methyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C12H14N2O2S/c1-7-4-5-9(8(2)6-7)13-10-11(15)14(3)12(16)17-10/h4-6,10,13H,1-3H3 |
Clé InChI |
HSBFYILSQLIBSU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC2C(=O)N(C(=O)S2)C)C |
SMILES canonique |
CC1=CC(=C(C=C1)NC2C(=O)N(C(=O)S2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-Methoxyphenyl)-4-[1-(4-nitrobenzyl)-4-piperidinyl]piperazine](/img/structure/B229486.png)
![1-(2-Methoxyphenyl)-4-[1-(3-nitrobenzyl)-4-piperidinyl]piperazine](/img/structure/B229487.png)
![2-{4-[1-(4-Nitrobenzyl)-4-piperidinyl]-1-piperazinyl}ethanol](/img/structure/B229488.png)
![2-{4-[1-(3-Nitrobenzyl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B229489.png)

![1-(3-Bromobenzyl)-4-[(4-bromophenoxy)acetyl]piperazine](/img/structure/B229495.png)
![4-Bromophenyl 2-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-oxoethyl ether](/img/structure/B229499.png)

![1-[(3-Methylphenoxy)acetyl]-4-(4-nitrobenzyl)piperazine](/img/structure/B229502.png)




![1-[(4-Methylphenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine](/img/structure/B229510.png)